molecular formula C24H22FN3O3 B14929781 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide

Cat. No.: B14929781
M. Wt: 419.4 g/mol
InChI Key: FHLXGQSUYXBEKG-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Fluorophenoxyacetic acid: Contains the fluorophenoxy group found in the compound.

    2-Furamide: Shares the furan ring structure

Uniqueness

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide is unique due to its combination of structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H22FN3O3/c1-16-13-17(2)28(27-16)14-18-3-7-20(8-4-18)26-24(29)23-12-11-22(31-23)15-30-21-9-5-19(25)6-10-21/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

FHLXGQSUYXBEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)C

Origin of Product

United States

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